molecular formula C20H26FN5O B12239276 4-ethyl-5-fluoro-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine

4-ethyl-5-fluoro-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B12239276
M. Wt: 371.5 g/mol
InChI Key: KNHIKCPBRHTEHV-UHFFFAOYSA-N
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Description

4-ethyl-5-fluoro-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound belonging to the class of pyrimidines. This compound is characterized by its unique structure, which includes a fluorine atom, an ethyl group, and a methoxy group attached to a pyrimidine ring. The presence of the cyclopenta[d]pyrimidine moiety adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-fluoro-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the ethyl group: The ethyl group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

    Formation of the cyclopenta[d]pyrimidine moiety: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrimidine derivative, under high-temperature conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Introduction of the methoxy group: The methoxy group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors to improve reaction efficiency, employing catalysts to enhance reaction rates, and implementing purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-fluoro-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

    Hydrolysis: Smaller fragments resulting from the cleavage of chemical bonds.

Scientific Research Applications

4-ethyl-5-fluoro-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-ethyl-5-fluoro-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-ethyl-5-fluoro-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine can be compared with other similar compounds, such as:

    4-ethyl-5-fluoro-6-methoxypyrimidine: Lacks the cyclopenta[d]pyrimidine and piperidine moieties, resulting in different chemical and biological properties.

    5-fluoro-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine: Lacks the ethyl group, which may affect its reactivity and biological activity.

    4-ethyl-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine: Lacks the fluorine atom, which may influence its chemical stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H26FN5O

Molecular Weight

371.5 g/mol

IUPAC Name

4-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C20H26FN5O/c1-3-16-18(21)20(23-12-22-16)27-11-14-7-9-26(10-8-14)19-15-5-4-6-17(15)24-13(2)25-19/h12,14H,3-11H2,1-2H3

InChI Key

KNHIKCPBRHTEHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC(=NC4=C3CCC4)C)F

Origin of Product

United States

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